molecular formula C14H16N2O3S2 B7057161 4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one

Cat. No.: B7057161
M. Wt: 324.4 g/mol
InChI Key: GYMQVRGDZSBDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one is a complex organic compound that features a benzothiophene moiety, a sulfonyl group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various piperazinone derivatives.

Scientific Research Applications

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one is unique due to its combination of a benzothiophene moiety, a sulfonyl group, and a piperazinone ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-(1-benzothiophen-3-ylsulfonyl)-5,5-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-14(2)9-15-13(17)7-16(14)21(18,19)12-8-20-11-6-4-3-5-10(11)12/h3-6,8H,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMQVRGDZSBDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CN1S(=O)(=O)C2=CSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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